molecular formula C11H12BrN3 B13551369 3-(3-Bromo-2-methylphenyl)-4-methyl-1h-pyrazol-5-amine

3-(3-Bromo-2-methylphenyl)-4-methyl-1h-pyrazol-5-amine

Cat. No.: B13551369
M. Wt: 266.14 g/mol
InChI Key: VXVWGZJAUFBLLT-UHFFFAOYSA-N
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Description

3-(3-Bromo-2-methylphenyl)-4-methyl-1H-pyrazol-5-amine is an organic compound with a complex structure that includes a brominated phenyl group, a methyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-2-methylphenyl)-4-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2-methylphenyl compounds followed by the formation of the pyrazole ring through cyclization reactions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-2-methylphenyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the brominated phenyl group or the pyrazole ring.

    Substitution: The bromine atom in the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-(3-Bromo-2-methylphenyl)-4-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(3-Bromo-2-methylphenyl)-4-methyl-1H-pyrazol-5-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The brominated phenyl group and the pyrazole ring can interact with specific sites on these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylphenylboronic acid: Similar in structure but with a boronic acid group instead of a pyrazole ring.

    3-Bromo-2-methylphenylmethanol: Contains a hydroxyl group instead of the pyrazole ring.

    3-Bromo-2-methylbenzoic acid: Features a carboxylic acid group in place of the pyrazole ring.

Uniqueness

3-(3-Bromo-2-methylphenyl)-4-methyl-1H-pyrazol-5-amine is unique due to the presence of both the brominated phenyl group and the pyrazole ring, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

5-(3-bromo-2-methylphenyl)-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C11H12BrN3/c1-6-8(4-3-5-9(6)12)10-7(2)11(13)15-14-10/h3-5H,1-2H3,(H3,13,14,15)

InChI Key

VXVWGZJAUFBLLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)C2=C(C(=NN2)N)C

Origin of Product

United States

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